Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate
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Overview
Description
Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a chloro and methyl group attached to a tetrahydro-naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate: shares structural similarities with other naphthyridine derivatives, such as:
Uniqueness
The unique combination of chloro and methyl groups in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl 4-chloro-6-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-17-12(16)10-5-9(13)8-4-7(2)14-6-11(8)15-10/h5,7,14H,3-4,6H2,1-2H3 |
InChI Key |
PRAJBUJOFFNCRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(CC(NC2)C)C(=C1)Cl |
Origin of Product |
United States |
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